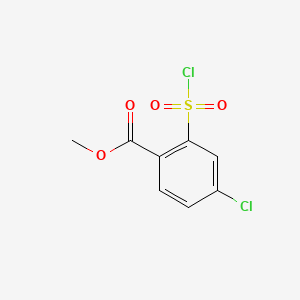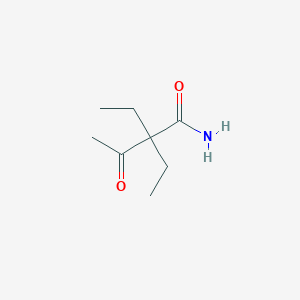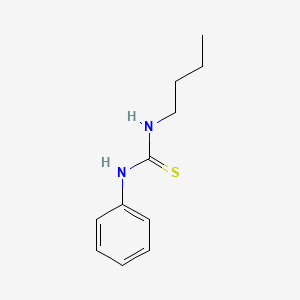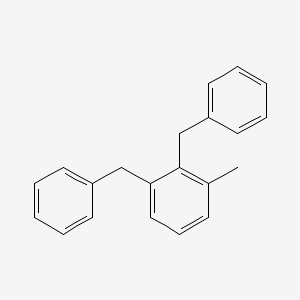
1H-Benzimidazol-2-butanamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole-2-butanamine is a chemical compound with the molecular formula C11H15N3 . It is a type of benzimidazole, a class of compounds that are known for their wide range of biological activities .
Molecular Structure Analysis
The stabilization of the structure of N-Butyl-1H-benzimidazole, a similar compound, is evidenced by the strong intramolecular interaction of σ- and π-electrons of donor bonds C-N, C-C with acceptor bonds C-N, C-C .Chemical Reactions Analysis
Benzimidazole derivatives have been found to have a variety of biological activities. They are used for the treatment of infectious diseases and as chemotherapeutic agents against cancer .Wissenschaftliche Forschungsanwendungen
Antiparasitäre Aktivität
1H-Benzimidazol-2-yl-Hydrazon-Derivate haben eine signifikante antiparasitäre Aktivität gezeigt. Sie erwiesen sich als wirksamer als klinisch eingesetzte Anthelminthika wie Albendazol und Ivermectin. Insbesondere zeigten sie Wirksamkeit gegen Parasiten wie Trichinella spiralis .
Antioxidative Aktivität
Diese Verbindungen zeigen auch antioxidative Eigenschaften. Sie reagieren mit verschiedenen freien Radikalen und demonstrieren damit ihr Potenzial als Antioxidantien . Es wurde eine gute Korrelation zwischen ihrer relativen Radikalfängerfähigkeit und den experimentell beobachteten Trends festgestellt .
Antitumoraktivität
1H-Benzimidazol-2-yl-Hydrazon-Derivate haben eine vielversprechende Antitumoraktivität gezeigt. Sie zeigten eine deutliche antineoplastische Aktivität in niedrigen mikromolaren Konzentrationen in beiden in-vitro-Tumormodellen, die gescreent wurden . Einige Derivate zeigten eine hohe Selektivität gegenüber bösartig transformierten Zellen .
Modulation der Tubulinpolymerisation
Es wurde festgestellt, dass diese Verbindungen die Polymerisation von Tubulin modulieren. Sie verlängern die Nukleationsphase und verlangsamen die Tubulinpolymerisation, ähnlich der Wirkung von Nocodazol .
Antibakterielle Aktivität
1H-Benzimidazol-Derivate wurden synthetisiert und auf ihre antibakterielle Aktivität untersucht . Obwohl die spezifische Aktivität von 1H-Benzimidazol-2-butanamin nicht erwähnt wird, ist es plausibel, dass es auch antibakterielle Eigenschaften besitzt.
Wirkmechanismus
Target of Action
1H-Benzimidazole-2-butanamine, a derivative of benzimidazole, has been found to exhibit a wide range of pharmacological activities . , which play crucial roles in cancer progression. They also show activity against parasitic infections, specifically Trichinella spiralis .
Mode of Action
For instance, some benzimidazole derivatives have been found to inhibit c-Met and VEGFR-2 kinases, which are important therapeutic targets in the treatment of lung and colorectal cancers .
Biochemical Pathways
Benzimidazole derivatives have been associated with various biochemical pathways due to their broad-spectrum pharmacological properties . For instance, they have been found to exhibit tuberculostatic properties .
Pharmacokinetics
Benzimidazole derivatives are known for their excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Biochemische Analyse
Biochemical Properties
1H-Benzimidazole-2-butanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with tubulin, a protein that is essential for cell division and microtubule formation . The interaction between 1H-Benzimidazole-2-butanamine and tubulin results in the inhibition of tubulin polymerization, which can disrupt cell division and lead to cell cycle arrest . Additionally, 1H-Benzimidazole-2-butanamine has been found to interact with various enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which play a role in drug metabolism and detoxification .
Cellular Effects
1H-Benzimidazole-2-butanamine exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 1H-Benzimidazole-2-butanamine has demonstrated antiproliferative and pro-apoptotic activities . This compound modulates tubulin dynamics, leading to the disruption of microtubule networks and the induction of apoptosis in cancer cells . Furthermore, 1H-Benzimidazole-2-butanamine has been shown to affect gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 1H-Benzimidazole-2-butanamine involves several key interactions at the molecular level. This compound binds to the colchicine-binding site on tubulin, preventing the polymerization of tubulin into microtubules . This inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis . Additionally, 1H-Benzimidazole-2-butanamine has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, by binding to their active sites and preventing substrate binding . This enzyme inhibition can lead to alterations in metabolic pathways and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Benzimidazole-2-butanamine have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 1H-Benzimidazole-2-butanamine remains stable under certain conditions, but can degrade over time when exposed to light or high temperatures . Long-term exposure to 1H-Benzimidazole-2-butanamine has been associated with sustained inhibition of tubulin polymerization and prolonged cell cycle arrest in cancer cells . Additionally, the degradation products of 1H-Benzimidazole-2-butanamine may have different biological activities, which can further influence its effects on cellular function .
Dosage Effects in Animal Models
The effects of 1H-Benzimidazole-2-butanamine vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and significant therapeutic effects, such as the inhibition of tumor growth in cancer models . At high doses, 1H-Benzimidazole-2-butanamine can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1H-Benzimidazole-2-butanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions result in the formation of water-soluble metabolites that can be excreted from the body. Additionally, 1H-Benzimidazole-2-butanamine has been shown to influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of 1H-Benzimidazole-2-butanamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, 1H-Benzimidazole-2-butanamine can bind to intracellular proteins, such as tubulin, and accumulate in specific cellular compartments . The distribution of 1H-Benzimidazole-2-butanamine within tissues is influenced by its binding affinity to plasma proteins and its ability to cross biological barriers, such as the blood-brain barrier .
Subcellular Localization
1H-Benzimidazole-2-butanamine exhibits specific subcellular localization, which can affect its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, 1H-Benzimidazole-2-butanamine can be targeted to specific cellular compartments through post-translational modifications, such as phosphorylation or acetylation . These modifications can influence the subcellular localization and activity of 1H-Benzimidazole-2-butanamine, directing it to specific organelles or cellular structures.
Eigenschaften
IUPAC Name |
4-(1H-benzimidazol-2-yl)butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c12-8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIQENBZTGDRFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389804 |
Source


|
| Record name | 1H-Benzimidazole-2-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39650-64-1 |
Source


|
| Record name | 1H-Benzimidazole-2-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
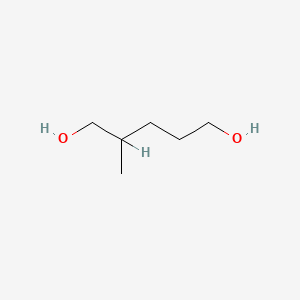
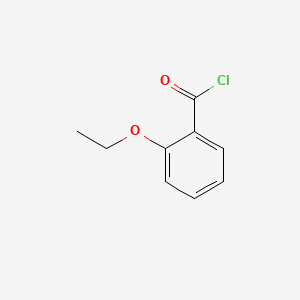


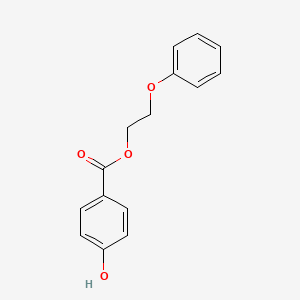

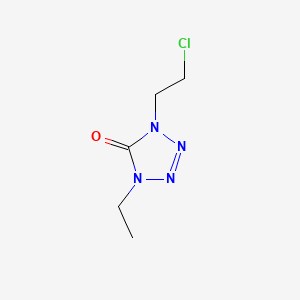
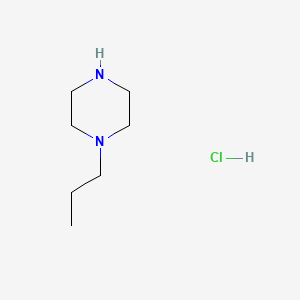
![2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol](/img/structure/B1364151.png)
